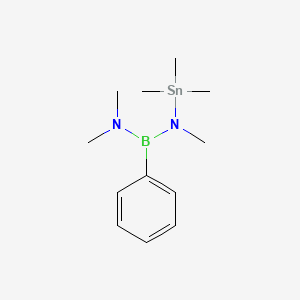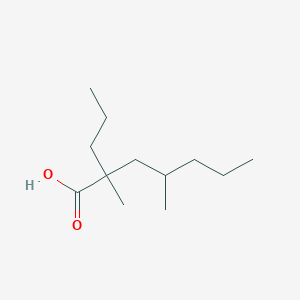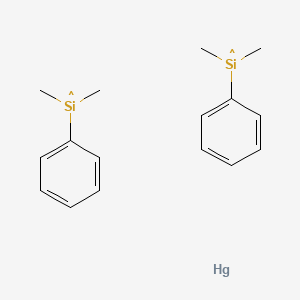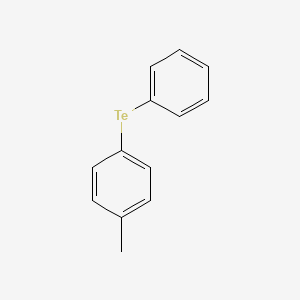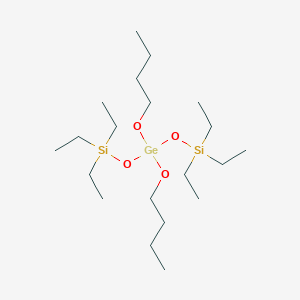
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane is a complex organogermanium compound It is characterized by its unique structure, which includes germanium, silicon, oxygen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane typically involves the reaction of germanium tetrachloride with organosilicon compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency. Techniques such as distillation and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it into lower oxidation state germanium compounds.
Substitution: It can undergo substitution reactions where the butoxy or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and substituted organogermanium compounds
Wissenschaftliche Forschungsanwendungen
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Research is being conducted on its potential biological activities, including its effects on cellular processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-stannanonane
- 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-silanonane
Uniqueness
Compared to similar compounds, 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane is unique due to the presence of germanium in its structure. This gives it distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
60670-07-7 |
|---|---|
Molekularformel |
C20H48GeO4Si2 |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
[dibutoxy(triethylsilyloxy)germyl]oxy-triethylsilane |
InChI |
InChI=1S/C20H48GeO4Si2/c1-9-17-19-22-21(23-20-18-10-2,24-26(11-3,12-4)13-5)25-27(14-6,15-7)16-8/h9-20H2,1-8H3 |
InChI-Schlüssel |
OXUNCXOGXOMKCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Ge](OCCCC)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
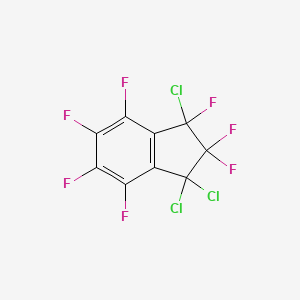
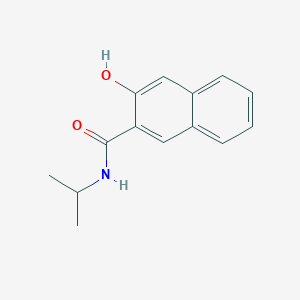
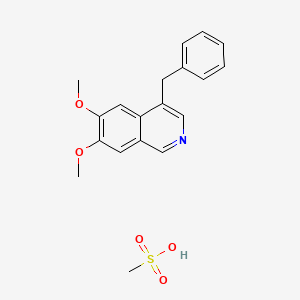
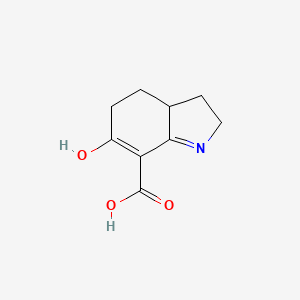
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)

![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
